molecular formula C25H19ClFNO4 B2532209 1-(4-chlorobenzyl)-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 866727-13-1

1-(4-chlorobenzyl)-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2532209
M. Wt: 451.88
InChI Key: JJYOCTOLOJSHEC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as CFM-4, is a synthetic compound that has garnered attention due to its potential therapeutic applications. CFM-4 belongs to the class of quinoline derivatives and has been studied extensively for its mechanism of action and biochemical effects.

Scientific Research Applications

Interactions with Human Serum Albumin

Studies have shown that derivatives similar to the compound , such as fluorodihydroquinazolin derivatives, have significant interactions with human serum albumin (HSA). These interactions involve binding to HSA, inducing conformational and secondary structure changes, and quenching the intrinsic fluorescence of HSA through a static quenching mechanism. The binding is characterized by spontaneous and hydrophobic forces, with fluorine substitutions on the benzene ring enhancing the interactions through hydrophobic effects. This suggests a potential for modulating drug-protein interactions and understanding the pharmacokinetic properties of related compounds (Wang et al., 2016).

Intermolecular Interactions in Crystal Structures

Research on 1,2,4-triazole derivatives, which share structural similarities with the target compound, revealed a range of intermolecular interactions, including C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. These findings are crucial for understanding the molecular assembly in crystals and could inform the design of new materials with specific optical or electronic properties (Shukla et al., 2014).

Synthesis and Chemical Transformations

The synthesis of various derivatives of benz[g]isoquinoline-5,10-diones and their conversions highlight the chemical flexibility and potential for generating novel compounds with diverse biological activities. Such synthetic pathways offer insights into the design of new drugs or functional materials (Krapcho et al., 1995).

Biological Activity and Drug Design

A novel 3-benzylquinazolin-4(3H)-one derivative, with structural similarities to the compound of interest, demonstrated vasorelaxant and antihypertensive effects. This was attributed to the inhibition of calcium flux, suggesting potential applications in cardiovascular drug development (Li et al., 2016).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-7-17(26)8-4-15)14-20(25(19)30)24(29)16-5-9-18(27)10-6-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYOCTOLOJSHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4-one

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